1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol
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Overview
Description
1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol is a synthetic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with diethylaminoalkanes. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The intermediate product is then treated with various substituted aromatic or heteroaromatic aldehydes to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: :
Properties
CAS No. |
525-31-5 |
---|---|
Molecular Formula |
C16H22ClN3O |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
1-[(7-chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C16H22ClN3O/c1-3-20(4-2)11-13(21)10-19-15-7-8-18-16-9-12(17)5-6-14(15)16/h5-9,13,21H,3-4,10-11H2,1-2H3,(H,18,19) |
InChI Key |
ZVFMMJFXUUKKFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C=CC(=CC2=NC=C1)Cl)O |
Origin of Product |
United States |
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